N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound with the molecular formula C18H18F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a trimethylphenoxy group attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)aniline and 2,4,6-trimethylphenol.
Formation of Intermediate: The 3-(trifluoromethyl)aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-[3-(trifluoromethyl)phenyl]chloroacetamide.
Final Product Formation: The intermediate is then reacted with 2,4,6-trimethylphenol in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- N,N-Bis(trifluoromethylsulfonyl)aniline
Uniqueness
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of both trifluoromethyl and trimethylphenoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-12(2)17(13(3)8-11)24-10-16(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUFYGBCDQNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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